molecular formula C8H19N3 B6202500 2-methyl-2-(piperazin-1-yl)propan-1-amine CAS No. 891642-91-4

2-methyl-2-(piperazin-1-yl)propan-1-amine

Cat. No.: B6202500
CAS No.: 891642-91-4
M. Wt: 157.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-2-(piperazin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H19N3 and a molecular weight of 157.26 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(piperazin-1-yl)propan-1-amine typically involves the reaction of piperazine with 2-chloropropane-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperazine ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(piperazin-1-yl)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-methyl-2-(piperazin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-2-(piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 1-(3-aminopropyl)-4-methylpiperazine
  • 2-methyl-3-(2-piperazin-1-yl)propan-1-amine

Uniqueness

Compared to similar compounds, 2-methyl-2-(piperazin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique substitution pattern on the piperazine ring allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

891642-91-4

Molecular Formula

C8H19N3

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.